

An In-depth Technical Guide to Dimepiperate (C15H21NOS)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimepiperate is a selective herbicide belonging to the thiocarbamate class of chemicals. It is primarily utilized in agriculture to control annual weeds, particularly in rice cultivation. This document provides a comprehensive technical overview of **Dimepiperate**, focusing on its molecular characteristics, mechanism of action, and relevant experimental methodologies.

Molecular and Chemical Properties

Dimepiperate, with the molecular formula C15H21NOS, is chemically identified as S-(1-methyl-1-phenylethyl) piperidine-1-carbothioate.[1] Its chemical structure confers specific physicochemical properties that are crucial for its herbicidal activity.

Quantitative Data Summary

The key molecular and physical properties of **Dimepiperate** are summarized in the table below for easy reference and comparison.



Property	Value	Reference
Molecular Formula	C15H21NOS	[1][2][3][4]
Molecular Weight	263.4 g/mol	
CAS Registry Number	61432-55-1	-
IUPAC Name	S-(1-methyl-1-phenylethyl) piperidine-1-carbothioate	-
Melting Point	39 °C	_
Boiling Point	166 °C	-

Mechanism of Action

Dimepiperate functions as a systemic herbicide. Its primary mode of action is the inhibition of lipid synthesis in target plant species. Specifically, as a thiocarbamate herbicide, it is understood to interfere with the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential components of plant cell membranes and waxes. This disruption of lipid metabolism leads to the inhibition of shoot elongation in susceptible weeds, ultimately causing their death. Some evidence also suggests that **Dimepiperate** may act as an auxin antagonist, disrupting the normal growth and development of plants.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the herbicidal action of **Dimepiperate**.



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Herbicidal action of **Dimepiperate**.

Experimental Protocols



Molecular Weight Determination by Mass Spectrometry

The accurate determination of **Dimepiperate**'s molecular weight is fundamental for its identification and characterization. Mass spectrometry is the standard analytical technique for this purpose.

Objective: To determine the molecular weight of **Dimepiperate** using Mass Spectrometry.

Methodology:

- Sample Preparation:
 - Dissolve a small amount of purified **Dimepiperate** in a suitable organic solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
 - For Electrospray Ionization (ESI), further dilute the sample to the picomole to femtomole range with a solvent mixture compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
 - For Matrix-Assisted Laser Desorption/Ionization (MALDI), mix the sample solution with a
 matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) in a 1:1 ratio and spot onto the
 MALDI target plate. Allow the spot to dry completely.
- Instrumentation:
 - Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with either an ESI or MALDI source.
- Data Acquisition:
 - Calibrate the mass spectrometer using a standard of known mass to ensure high mass accuracy.
 - Acquire the mass spectrum of the **Dimepiperate** sample in positive ion mode.
 - For ESI, observe the series of multiply charged ions.
 - For MALDI, observe the singly charged ion ([M+H]+).



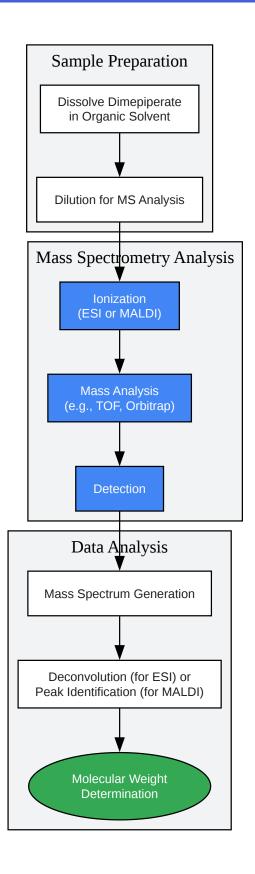
• Data Analysis:

- Process the raw data using the instrument's software.
- For ESI data, deconvolute the charge state envelope to determine the molecular mass.
- For MALDI data, calculate the molecular weight from the m/z of the [M+H]+ peak by subtracting the mass of a proton (~1.007 Da).
- Compare the experimentally determined molecular weight to the theoretical molecular weight of C15H21NOS (263.1344 Da).

Experimental Workflow Visualization

The following diagram outlines the general workflow for determining the molecular weight of a compound like **Dimepiperate** using mass spectrometry.





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Workflow for Molecular Weight Determination.



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